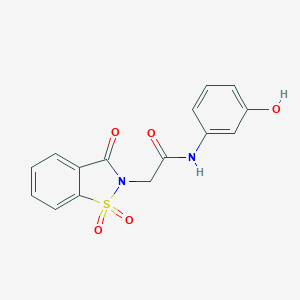
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high affinity for certain enzymes, making it a valuable tool in the study of various biochemical pathways.
Wirkmechanismus
BTA-EG6 inhibits DUBs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from removing ubiquitin from proteins, leading to an increase in the levels of ubiquitinated proteins. This increase in ubiquitinated proteins can lead to the activation of various cellular pathways.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Inhibition of DUBs by BTA-EG6 can lead to the activation of the unfolded protein response (UPR), which is a cellular stress response pathway. BTA-EG6 has also been shown to induce apoptosis in cancer cells by increasing the levels of ubiquitinated proteins. In addition, BTA-EG6 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV).
Vorteile Und Einschränkungen Für Laborexperimente
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for DUBs, making it a potent inhibitor. However, BTA-EG6 has some limitations. It is not specific to a single DUB and can inhibit multiple DUBs. This can lead to off-target effects and can complicate data interpretation. In addition, BTA-EG6 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of BTA-EG6 in scientific research. One direction is to develop more specific inhibitors that target individual DUBs. This will help to reduce off-target effects and improve data interpretation. Another direction is to use BTA-EG6 in combination with other inhibitors to study the interactions between different cellular pathways. Finally, BTA-EG6 can be used in the development of new therapies for diseases such as cancer and viral infections.
Synthesemethoden
BTA-EG6 can be synthesized using a two-step process. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-(chloroacetyl)benzenethiol. The second step involves the reaction of 2-(chloroacetyl)benzenethiol with N-(3-hydroxyphenyl)glycine to form BTA-EG6. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been used in various scientific research studies. One of the major applications of BTA-EG6 is in the study of the ubiquitin-proteasome system (UPS). This system is responsible for the degradation of intracellular proteins and is involved in various cellular processes. BTA-EG6 has been shown to inhibit the activity of deubiquitinases (DUBs), which are enzymes that remove ubiquitin from proteins. By inhibiting DUBs, BTA-EG6 can increase the levels of ubiquitinated proteins and can be used to study the role of UPS in various cellular processes.
Eigenschaften
Produktname |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide |
|---|---|
Molekularformel |
C15H12N2O5S |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O5S/c18-11-5-3-4-10(8-11)16-14(19)9-17-15(20)12-6-1-2-7-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |
InChI-Schlüssel |
RLYXPMRSGUTVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)